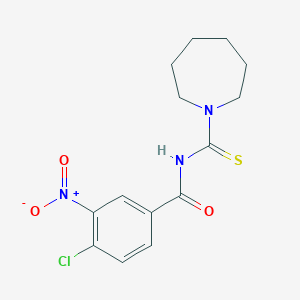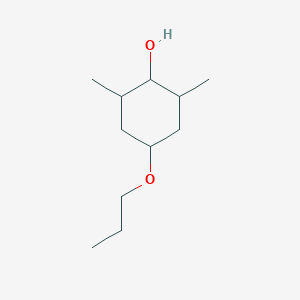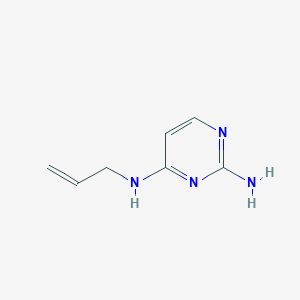
4-N-prop-2-enylpyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-prop-2-enylpyrimidine-2,4-diamine is a chemical compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-prop-2-enylpyrimidine-2,4-diamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of pyrimidine-2,4-diamine with an allyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-prop-2-enylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol solution at 50°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Allyl halides in the presence of a base such as potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
4-N-prop-2-enylpyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a cyclin-dependent kinase (CDK) inhibitor, which could be useful in cancer treatment.
Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Materials Science: Its unique structure allows for exploration in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-N-prop-2-enylpyrimidine-2,4-diamine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and potential apoptosis in cancer cells . The pathways involved include the regulation of gene transcription and cell cycle progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminopyrimidine: A simpler analogue used in various pharmaceutical applications.
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Known for its antitumor activity and CDK6 inhibitory properties.
Uniqueness
4-N-prop-2-enylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
6254-30-4 |
|---|---|
Formule moléculaire |
C7H10N4 |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
4-N-prop-2-enylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H10N4/c1-2-4-9-6-3-5-10-7(8)11-6/h2-3,5H,1,4H2,(H3,8,9,10,11) |
Clé InChI |
RFMVNCGBEGQZOL-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC1=NC(=NC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


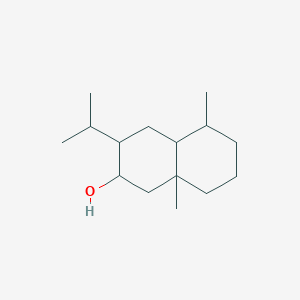
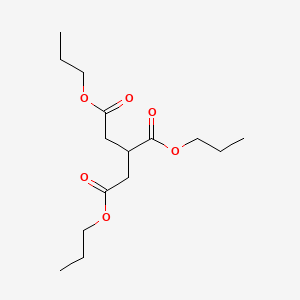
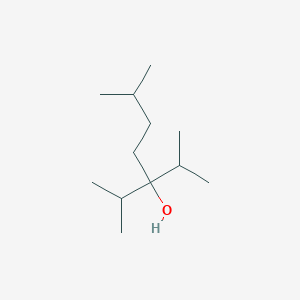
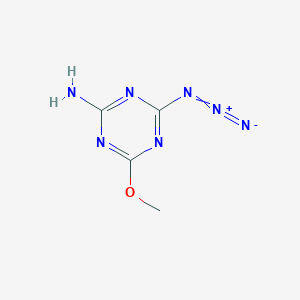
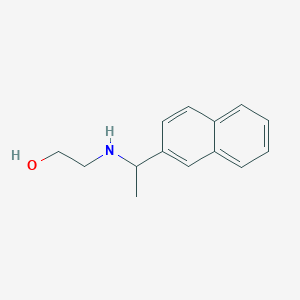
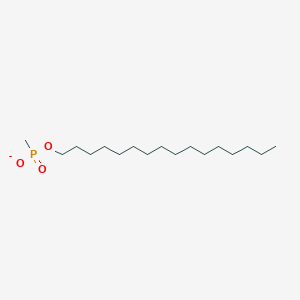
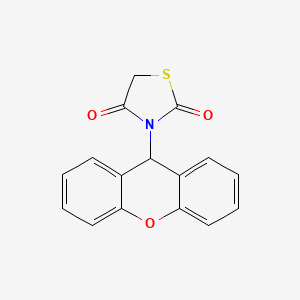
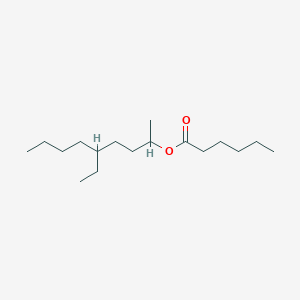

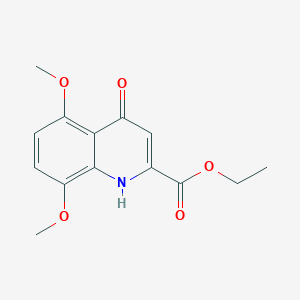
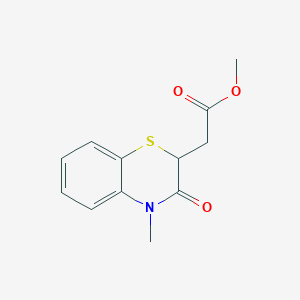
![Dibenzo[b,d]thiophen-2-yl(phenyl)methanone](/img/structure/B14732066.png)
